3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one
Description
3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-13-11-3-1-4-15-12(11)16-14(21)18(13)6-2-5-17-7-9-20-10-8-17/h1,3-4H,2,5-10H2,(H,15,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJMFQTNPPJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=C(NC2=S)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base, such as sodium methoxide in butanol, which promotes the cyclization process . Another method involves the use of dicationic molten salts as catalysts, which provide an environmentally friendly and efficient approach to synthesizing pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the Gould-Jacobs reaction, which is a well-established method for producing pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
Chemical Reactions Analysis
Types of Reactions
3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one exhibit significant anticancer properties. These compounds often target specific pathways involved in tumor growth and metastasis. For instance:
- Mechanism of Action : The compound may inhibit certain kinases involved in cancer cell proliferation and survival.
- Case Studies : In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines, suggesting a promising avenue for further investigation in cancer therapy.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess activity against a range of bacterial and fungal pathogens:
- Mechanism of Action : The compound may disrupt microbial cell membranes or inhibit essential enzymes.
- Case Studies : Laboratory tests have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.
Neurological Applications
The morpholine moiety in the compound suggests potential applications in neuropharmacology:
- Mechanism of Action : It may interact with neurotransmitter systems or modulate ion channels.
- Case Studies : Research has indicated possible efficacy in models of neurodegenerative diseases, such as Alzheimer's disease, by targeting amyloid-beta aggregation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key modifications to the core structure can enhance potency and selectivity:
| Modification Type | Effect on Activity | Example Change |
|---|---|---|
| Substituent Variation | Alters binding affinity | Changing morpholine to piperidine |
| Positioning of Functional Groups | Affects solubility and bioavailability | Adding polar groups |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit LRRK2, a kinase that is genetically linked to Parkinson’s disease. By inhibiting this kinase, the compound can potentially reduce the progression of the disease . The exact molecular interactions and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor activity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds exhibit a wide range of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds have been identified as potent inhibitors of certain kinases, making them potential therapeutic agents for various diseases.
Uniqueness
3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which allow it to interact with a variety of molecular targets. Its combination of a morpholine ring and a pyrido[2,3-d]pyrimidine core provides it with distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
The compound 3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a derivative of pyrido[2,3-d]pyrimidine and has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a pyrido[2,3-d]pyrimidine core with a morpholine substituent. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit cytotoxic activity against various cancer cell lines. In particular, studies have shown that compounds with similar moieties demonstrate significant inhibition of cell proliferation in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. For instance:
- Cytotoxic Evaluation : Phenyl- and 4-chlorophenyl-substituted derivatives exhibited the highest cytotoxicity against HeLa cells, while aliphatic substitutions showed lower activity on MCF-7 cells .
The mechanism of action for these compounds often involves interference with cellular signaling pathways. The presence of the morpholine group is believed to enhance the compound's ability to penetrate cellular membranes and interact with target proteins involved in cell growth and survival.
Case Studies
-
Study on Pyrido[2,3-d]pyrimidine Derivatives :
- A series of derivatives were synthesized and tested for their anticancer activity. The results indicated that modifications to the substituent groups significantly affected cytotoxicity levels .
- The study highlighted that compounds with electron-withdrawing groups at specific positions showed enhanced activity against cancer cells.
- Inhibition of Helicobacter pylori :
Table 1: Cytotoxic Activity Against Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| K1 | HeLa | 0.010 |
| K2 | MCF-7 | 0.053 |
| K3 | HeLa | 0.0068 |
| K4 | MCF-7 | 0.11 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Table 2: Structural Variants and Their Activities
| Compound Variant | Substituent Type | Activity Level |
|---|---|---|
| K1 | Phenyl | High |
| K2 | Aliphatic | Low |
| K3 | Chlorophenyl | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for producing high-purity 3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-pyrido[2,3-d]pyrimidin-4-one?
- Methodological Answer : Multi-step synthesis is typically required, with key steps including:
- Solvent Selection : Dimethyl sulfoxide (DMSO) or acetonitrile for improved solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to optimize cyclization and thione formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Temperature control (60–80°C for cyclization), inert atmosphere (N₂/Ar) to prevent oxidation of the thione group .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholinylpropyl chain integration) and thione tautomerism .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₈H₂₂N₄O₂S) and detect isotopic patterns .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch for thione tautomer) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability under acidic/basic conditions .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with kinase targets (e.g., PI3K or CDK2) to explain discrepancies in IC₅₀ values across studies. Use software like AutoDock Vina with PDB structures .
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactivity at the thione sulfur or morpholinyl nitrogen, correlating with experimental inhibition assays .
- SAR Analysis : Compare with analogs (e.g., thieno[3,2-d]pyrimidinones) to identify critical substituents for activity .
Q. What experimental strategies address low yield in the final cyclization step during synthesis?
- Methodological Answer :
- Reaction Optimization :
- Catalyst Screening : Test Brønsted acids (p-TsOH) or transition metals (CuI) to enhance ring closure efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 15–20% .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or over-oxidation) and adjust stoichiometry (1.2:1 molar ratio of precursor to morpholinylpropyl amine) .
Q. How do solvent polarity and pH affect the thione ↔ thiol tautomeric equilibrium?
- Methodological Answer :
- UV-vis Spectroscopy : Monitor absorbance shifts (e.g., 290 nm for thione vs. 320 nm for thiol) in solvents of varying polarity (DMF vs. hexane) .
- pH Titration : Use buffer systems (pH 2–12) to determine pKa of the thione group. Thiol formation dominates at pH > 10, altering reactivity in biological assays .
Data Contradiction Analysis
Q. Conflicting reports on anticancer activity: How to validate target specificity?
- Methodological Answer :
- Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to compare selectivity across 100+ kinases .
- Cellular Assays : Pair cytotoxicity (MTT assay) with target knockdown (siRNA) to confirm on-mechanism activity .
- Metabolite Analysis : Check for instability in cell culture media (e.g., thione oxidation to disulfides) via LC-MS .
Q. Discrepancies in reported LogP values: What experimental/computational approaches reconcile this?
- Methodological Answer :
- Experimental LogP : Use shake-flask method (octanol/water partitioning) with HPLC quantification .
- Computational Prediction : Compare results from software (e.g., ChemAxon, ACD/Labs) and adjust for protonation states (morpholinyl nitrogen pKa ~8.5) .
Advanced Methodological Design
Designing a SAR study to optimize metabolic stability without losing potency
- Methodological Answer :
- Structural Modifications :
- Morpholinyl Chain : Replace with thiomorpholine or piperazine to alter CYP3A4 metabolism .
- Pyrido[2,3-d]pyrimidinone Core : Introduce electron-withdrawing groups (e.g., -F at C7) to reduce oxidative degradation .
- In Vitro Assays : Microsomal stability (human liver microsomes) + PAMPA permeability to balance stability and bioavailability .
Q. How to validate the proposed tautomer-dependent mechanism of action?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target enzymes to confirm binding mode (thione vs. thiol) .
- Isotopic Labeling : Synthesize ³⁴S-labeled analogs and track sulfur oxidation states via Raman spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
